(3R,5R)-Rosuvastatin is a synthetic statin, specifically a pyrrole-substituted 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [] While extensively studied for its cholesterol-lowering properties in a clinical context, its applications in scientific research extend beyond this. This document will focus on the scientific research applications of (3R,5R)-Rosuvastatin, excluding information related to drug use, dosage, and side effects.
Rosuvastatin was developed by AstraZeneca and was first approved by the Food and Drug Administration in 2003. It is marketed under the brand name Crestor among others. The compound is classified as a small molecule drug, specifically targeting cholesterol biosynthesis by inhibiting HMG-CoA reductase .
The synthesis of (3R,5R)-Rosuvastatin involves several steps that typically include the formation of key structural components through various organic reactions. The synthesis can be summarized as follows:
The molecular formula of (3R,5R)-Rosuvastatin is , with a molecular weight of approximately 481.54 g/mol. The structure features a unique arrangement that includes:
The stereochemistry at positions 3 and 5 (both R configurations) is crucial for its biological activity, allowing it to effectively bind to HMG-CoA reductase .
(3R,5R)-Rosuvastatin undergoes several important chemical reactions within biological systems:
The mechanism of action for (3R,5R)-Rosuvastatin primarily involves:
(3R,5R)-Rosuvastatin possesses distinct physical and chemical properties:
(3R,5R)-Rosuvastatin has several important applications in clinical practice:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7